2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Description
This compound is a triazole-based acetamide derivative featuring a pyridin-2-yl substituent at the 5-position of the 1,2,4-triazole ring and a 4-ethyl group at the 4-position. The thioether linkage (-S-) connects the triazole moiety to the acetamide scaffold, which is further substituted with a 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl group.
Properties
CAS No. |
618414-65-6 |
|---|---|
Molecular Formula |
C25H22N6OS2 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C25H22N6OS2/c1-3-31-23(20-6-4-5-13-26-20)29-30-25(31)33-15-22(32)27-18-10-8-17(9-11-18)24-28-19-12-7-16(2)14-21(19)34-24/h4-14H,3,15H2,1-2H3,(H,27,32) |
InChI Key |
PFLJWPJKKMCTRX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)C5=CC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyridine and benzothiazole moieties. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include ethyl iodide, pyridine, and various catalysts to facilitate the formation of the triazole and benzothiazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, would be considered to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the inhibition of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by variations in the triazole ring substituents, acetamide linkage, and aryl groups. Key analogues include:
Key Observations :
- Pyridine Position : Pyridin-2-yl (target) vs. pyridin-3-yl (VUAA-1, ) alters electronic properties and receptor binding. Pyridin-3-yl in VUAA-1 enhances Orco agonism, while pyridin-2-yl in the target compound may favor interactions with eukaryotic targets .
- Triazole Modifications: Amino or ethyl groups at the 4-position influence reactivity. Ethyl groups enhance steric bulk, possibly stabilizing the triazole ring conformation .
Pharmacological Activity
- Anti-Exudative Effects : Analogues with furan-2-yl substituents (e.g., ) show 68% inhibition of exudation at 10 mg/kg, comparable to diclofenac (8 mg/kg). The target compound’s benzothiazole group may enhance anti-inflammatory activity via thiazole-mediated COX-2 inhibition, though this requires validation .
- Antiproliferative Activity : Hydroxyacetamide derivatives () with similar triazole-thioether linkages exhibit IC₅₀ values of 1.2–8.7 µM against cancer cell lines. The target compound’s benzothiazole moiety could synergize with triazole for DNA intercalation or kinase inhibition .
- Orco Agonism : VUAA-1 () activates insect olfactory receptors, suggesting the target compound’s pyridin-2-yl group might confer species-specific activity if tested .
Physicochemical Properties
- Molecular Weight : ~495 g/mol (estimated), higher than furan- or phenyl-substituted analogs due to the benzothiazole group.
- Solubility : Benzothiazole may reduce aqueous solubility compared to sulfamoyl or hydroxyacetamide derivatives .
- Stability : The thioether linkage is susceptible to oxidation, necessitating stability studies under physiological conditions.
Biological Activity
The compound 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a novel triazole derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Overview of the Compound
This compound features a triazole ring , which has been associated with various biological activities such as antifungal, antibacterial, and anticancer properties. The presence of a sulfanyl group and an aromatic moiety enhances its interaction with biological targets. The molecular structure can be summarized as follows:
- Molecular Formula : C₁₅H₁₈N₄S
- Molecular Weight : 306.39 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
- Receptor Modulation : It may act as a modulator of various receptors, influencing cellular signaling pathways that regulate processes such as cell proliferation and apoptosis.
- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties against a range of pathogens.
Antimicrobial Properties
Several studies have evaluated the antimicrobial efficacy of triazole derivatives similar to the target compound. For instance:
| Study | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 0.125 μg/mL | |
| Escherichia coli | 0.25 μg/mL | |
| Candida albicans | 0.5 μg/mL |
These findings indicate that compounds with similar structures exhibit significant antimicrobial activity, suggesting that our target compound may also possess similar properties.
Anticancer Activity
Triazole derivatives are increasingly recognized for their anticancer potential. A study assessing various triazole compounds found that some exhibited potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | HeLa | 3.0 |
While specific data for our target compound is lacking, the general trend suggests promising anticancer activity among structurally related compounds.
Case Studies
A recent study focused on the synthesis and evaluation of similar triazole compounds indicated their effectiveness against various biological targets:
- Synthesis Methodology : Compounds were synthesized via S-alkylation reactions involving appropriate precursors under mild conditions.
- Biochemical Evaluation : The synthesized compounds were screened for their ability to inhibit enzyme activity related to tumor progression.
- Results : Several derivatives showed significant inhibition rates at micromolar concentrations, reinforcing the potential therapeutic applications of triazole-based compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
